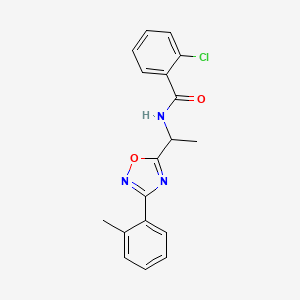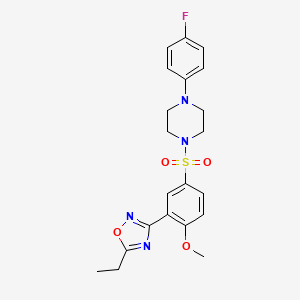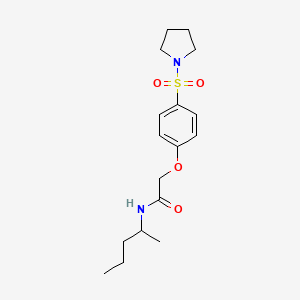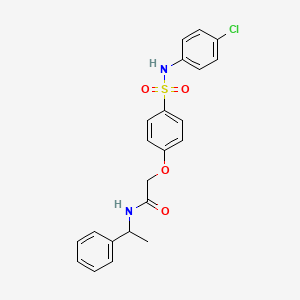
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are being investigated for their ability to treat a range of diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide enzymes, which are involved in the signaling pathways that regulate immune responses. Specifically, it inhibits 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide3, which is primarily found in immune cells such as T cells and natural killer cells. By blocking 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide3 activity, CP-690,550 reduces the production of cytokines, which are signaling molecules that contribute to inflammation and immune system activation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a range of biochemical and physiological effects. In addition to its immunosuppressive properties, it has been shown to reduce the proliferation of cancer cells in vitro, and to inhibit angiogenesis, the process by which new blood vessels form. It has also been shown to reduce the severity of graft-versus-host disease, a potentially life-threatening complication that can occur after bone marrow transplantation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-690,550 is its specificity for 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide3, which makes it a valuable tool for studying the role of this enzyme in immune responses. However, its immunosuppressive properties can also be a limitation, as it can interfere with normal immune function and increase the risk of infections. Additionally, CP-690,550 has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo.
Zukünftige Richtungen
There are several areas of future research that could be pursued with CP-690,550. One potential application is in the treatment of cancer, where its ability to inhibit angiogenesis and reduce cancer cell proliferation could be valuable. Additionally, it could be investigated for its potential to treat other autoimmune disorders, such as multiple sclerosis and lupus. Finally, further research could be done to optimize its pharmacokinetic properties, such as its half-life, to improve its efficacy and reduce the risk of side effects.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with 4-bromoanisole to form 4-(4-bromoanisylsulfonyl)chlorobenzene. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a palladium catalyst to yield CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been the subject of extensive scientific research, particularly in the field of immunology. It has been shown to inhibit the activity of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide enzymes, which play a crucial role in the signaling pathways involved in immune responses. As a result, CP-690,550 has been investigated for its potential to treat autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(17-5-3-2-4-6-17)24-22(26)15-29-20-11-13-21(14-12-20)30(27,28)25-19-9-7-18(23)8-10-19/h2-14,16,25H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHXNGLIBKCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

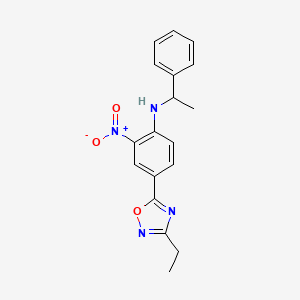

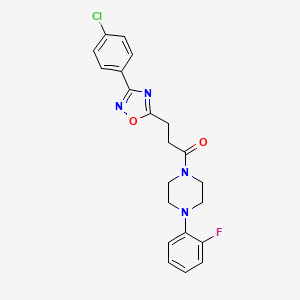
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)

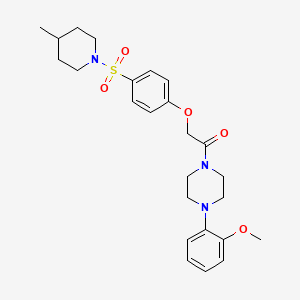

![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
